molecular formula C24H20N6O2 B11967328 ethyl 3-[1-(1H-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate

ethyl 3-[1-(1H-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate

Cat. No.: B11967328
M. Wt: 424.5 g/mol
InChI Key: NJQYFTVQGPCOGU-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a complex organic compound with a molecular formula of C24H20N6O2 and a molecular weight of 424466 This compound is notable for its unique structure, which includes a benzotriazole moiety, a cyano group, and a pyrido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The benzotriazole fragment can be introduced through reactions involving 1H-benzotriazole, which is known for its versatility and stability . The cyano group and the pyrido[1,2-a]benzimidazole core are then incorporated through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents on the benzotriazole ring.

Scientific Research Applications

Ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, influencing their activity and function . The cyano group and pyrido[1,2-a]benzimidazole core also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate apart is its combination of a benzotriazole moiety, a cyano group, and a pyrido[1,2-a]benzimidazole core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H20N6O2

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 3-[1-(benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate

InChI

InChI=1S/C24H20N6O2/c1-3-32-22(31)13-12-16-15(2)17(14-25)23-26-18-8-4-6-10-20(18)29(23)24(16)30-21-11-7-5-9-19(21)27-28-30/h4-11H,3,12-13H2,1-2H3

InChI Key

NJQYFTVQGPCOGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C5=CC=CC=C5N=N4

Origin of Product

United States

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